molecular formula C5H12ClNO3S B1377187 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride CAS No. 1427379-52-9

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride

Cat. No.: B1377187
CAS No.: 1427379-52-9
M. Wt: 201.67 g/mol
InChI Key: YFJBLFHXUUWSNV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing sulfur and oxygen atoms, with an aminomethyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride typically involves the reaction of a suitable precursor with aminomethylating agents under controlled conditions. One common method involves the use of a cyclic sulfone precursor, which undergoes nucleophilic substitution with an aminomethylating agent such as formaldehyde and ammonia. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity. The sulfur and oxygen atoms in the ring structure may also participate in coordination with metal ions or other functional groups, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound features an aminomethyl group attached to a different ring structure, leading to distinct chemical properties and applications.

    5-(Aminomethyl)-2-furancarboxylic acid:

Uniqueness: 2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride is unique due to its specific ring structure containing both sulfur and oxygen atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4,4-dioxo-1,4-oxathian-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c6-3-5-4-10(7,8)2-1-9-5;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJBLFHXUUWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-52-9
Record name 2-(aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 2
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 3
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2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 4
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 5
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride
Reactant of Route 6
2-(Aminomethyl)-1,4lambda6-oxathiane-4,4-dione hydrochloride

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